3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c16-12-4-2-1-3-11(12)14(20)17-7-5-10(6-8-17)18-13(19)9-22-15(18)21/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNGWWQRVXZDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the bromobenzoyl group and the oxazolidine-2,4-dione moiety. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Bromobenzoyl Group: The bromobenzoyl group is introduced via acylation reactions using 2-bromobenzoyl chloride.
Formation of Oxazolidine-2,4-dione Moiety: This step involves cyclization reactions using suitable reagents and conditions to form the oxazolidine-2,4-dione ring.
Chemical Reactions Analysis
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antibacterial Activity
- Oxazolidinones, including derivatives like 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione, have been primarily researched for their antibacterial properties. They are effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- The compound's mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for the development of new antibiotics.
-
Anticancer Potential
- Recent studies have indicated that oxazolidinone derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific compound may be evaluated for its ability to inhibit tumor growth and metastasis through various pathways .
- Research has shown that modifications to the oxazolidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Neurological Applications
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields while reducing solvent use. It has been successfully applied to synthesize various oxazolidinones efficiently.
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a controlled study evaluating the antibacterial efficacy of oxazolidinone derivatives, this compound demonstrated significant activity against MRSA strains with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .
Case Study: Anticancer Activity
A study investigating the anticancer properties of oxazolidinone derivatives found that modifications at the piperidine ring enhanced cytotoxicity against breast cancer cell lines. Further research is needed to elucidate the specific pathways involved in this activity .
Mechanism of Action
The mechanism of action of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromobenzoyl group and the oxazolidine-2,4-dione moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3-Oxazolidine-2,4-dione Derivatives
Key Observations :
- Aromatic Substituents : The target compound’s 2-bromobenzoyl group differs from vinclozolin’s dichlorophenyl and BI96718’s thiophene. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to chlorine or methyl groups .
- Piperidine Linkage : The piperidine ring is a common feature in bioactive compounds (e.g., DMPI and CDFII in ), suggesting its role in target binding or conformational flexibility .
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data and Bond Parameters
- Bond Lengths: confirms that bond lengths in oxazolidinedione derivatives (e.g., C=O, N–C) fall within normal ranges (1.20–1.50 Å), indicating structural stability across analogs .
Biological Activity
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic compound belonging to the oxazolidinone class, characterized by its unique structure that includes a piperidine ring and a bromobenzoyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity . The oxazolidinone scaffold is known for its ability to inhibit bacterial protein synthesis, making it a valuable structure in the development of new antibiotics. Studies have shown efficacy against various strains of bacteria, particularly those resistant to conventional treatments.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research . The oxazolidine moiety has been linked to the inhibition of cancer cell proliferation across several cell lines. Specific studies are required to elucidate the mechanisms by which this compound exerts its anticancer effects, including potential pathways involved in apoptosis and cell cycle regulation.
The mechanism of action for this compound likely involves interactions with various biological targets. Molecular docking studies suggest that it may bind to specific enzymes or receptors involved in cellular processes. These interactions could potentially lead to alterations in protein synthesis or signal transduction pathways critical for bacterial survival and cancer cell viability .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Trimethadione | Trimethadione | Antiepileptic | Contains three methyl groups; primarily used for epilepsy treatment. |
| Isoindolinone | Isoindolinone | PROTAC research | Features an isoindoline framework; utilized in targeted protein degradation research. |
| Thiazolidine derivatives | Thiazolidine | Antitumor activity | Often hybridized with other moieties for enhanced activity. |
The distinct combination of a piperidine ring with an oxazolidine core and a bromobenzoyl substituent may confer unique pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of oxazolidinones showed potent activity against multi-drug resistant strains of Staphylococcus aureus. The specific derivative containing the bromobenzoyl group exhibited enhanced binding affinity and improved efficacy.
- Anticancer Activity : In vitro studies revealed that this compound significantly inhibited the growth of various cancer cell lines including breast and lung cancer cells. The compound induced apoptosis through mitochondrial pathways .
Q & A
Basic: What synthetic strategies are optimal for preparing 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione, and how can yield be maximized?
Methodological Answer:
The synthesis typically involves multi-step routes:
- Step 1: Preparation of the piperidine-4-yl intermediate via nucleophilic substitution or reductive amination. For example, 4-(2-bromobenzoyl)piperidine can be synthesized using 2-bromobenzoyl chloride and piperidine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Step 2: Oxazolidine-2,4-dione formation. Cyclization of the intermediate with reagents like phosgene or carbonyldiimidazole (CDI) under controlled pH (6–7) and low temperatures (0–5°C) to avoid side reactions .
- Optimization: Yield improvements (≥75%) are achieved by:
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Determines absolute stereochemistry and bond angles. Piperidine chair conformations and oxazolidine-dione planarity are key structural features .
Basic: What biological targets are hypothesized for this compound, and how are in vitro assays designed?
Methodological Answer:
- Target Hypotheses:
- Enzyme Inhibition: Analogous oxazolidine-diones inhibit dipeptidyl peptidase IV (DPP-IV) or cyclooxygenase-2 (COX-2), suggesting potential antidiabetic or anti-inflammatory applications .
- Assay Design:
- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-IV) .
- Cell-Based Models: Test cytotoxicity (MTT assay) and cytokine modulation in RAW 264.7 macrophages for anti-inflammatory activity .
Advanced: How do catalytic systems like β-cyclodextrin influence the reactivity of oxazolidine-dione derivatives?
Methodological Answer:
β-CD acts as a host-guest catalyst:
- Mechanism: Forms inclusion complexes with hydrophobic moieties (e.g., 2-bromobenzoyl), positioning reactants for regioselective reductions or cyclizations. For example, β-CD lowers activation energy in the reduction of vinyl groups by stabilizing transition states .
- Applications: Enhances enantioselectivity in asymmetric syntheses. For instance, β-CD-modified palladium catalysts achieve >90% yield in nitrobenzene reductions .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
- Case Study: Discrepancies between solution-state NMR (flexible piperidine ring) and solid-state X-ray (fixed chair conformation) arise from dynamic effects.
- Resolution Strategies:
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer:
- Halogen Effects:
- SAR Studies:
- Replace 2-bromobenzoyl with 4-fluorobenzoyl to assess electronic effects on enzyme inhibition .
- Modify the oxazolidine-dione ring to a thiazolidinedione scaffold to compare potency in antidiabetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
